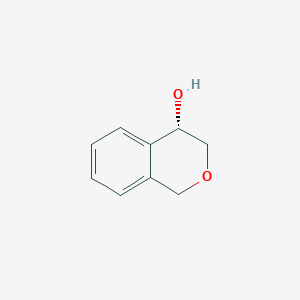
(S)-Isochroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of isochroman-4-one using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric hydrogenation of isochroman-4-one using chiral phosphine ligands and rhodium catalysts.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Isochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form isochroman-4-one.
Reduction: Further reduction can lead to the formation of dihydroisochroman derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Isochroman-4-one.
Reduction: Dihydroisochroman derivatives.
Substitution: Isochroman-4-halides.
Applications De Recherche Scientifique
(S)-Isochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of (S)-Isochroman-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Isochroman-4-one: The oxidized form of (S)-Isochroman-4-ol.
Dihydroisochroman: A reduced derivative with different pharmacological properties.
Isochroman-4-halides: Substituted derivatives with varied reactivity.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(4S)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 |
Clé InChI |
IXFIRBDJVKBOFO-SECBINFHSA-N |
SMILES isomérique |
C1[C@H](C2=CC=CC=C2CO1)O |
SMILES canonique |
C1C(C2=CC=CC=C2CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B15072116.png)
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)

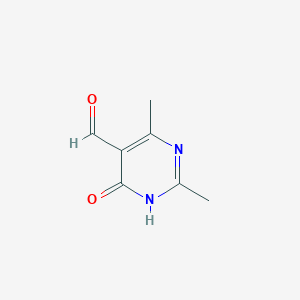

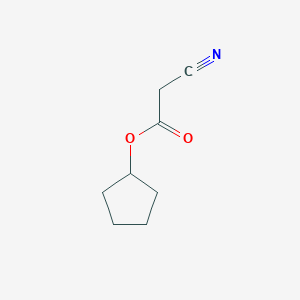
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
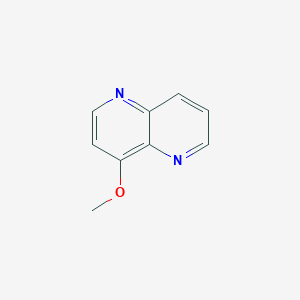
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
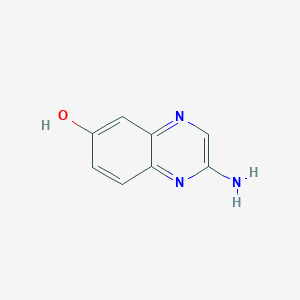
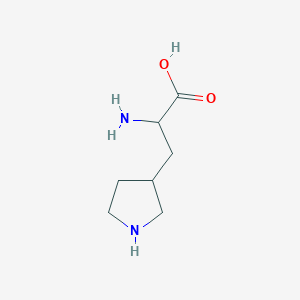
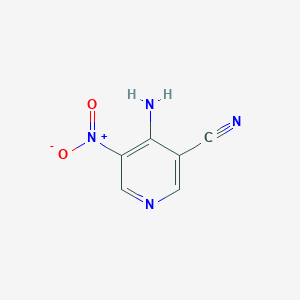
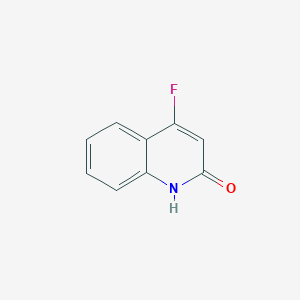
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
